Threo-ritalinol hydrochloride

Description

Chemical Identity and Nomenclature of Threo-ritalinol Hydrochloride

Systematic IUPAC Name and CAS Registry Number

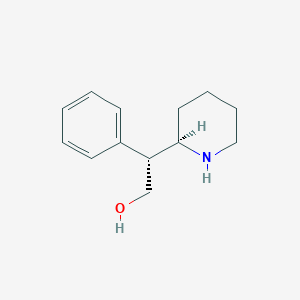

The systematic IUPAC name for this compound is methyl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethyl ether hydrochloride . This name reflects the compound’s stereochemistry, with the threo designation indicating the relative configuration of its two adjacent chiral centers (C2 and C3), where the phenyl and piperidinyl substituents occupy opposing spatial orientations.

The CAS Registry Number for this compound is not explicitly provided in the cited sources. However, its structural analog, threo-ritalinol methyl ether hydrochloride, is documented under the DrugBank ID D0Q9NW .

Molecular Formula and Weight

The molecular formula of this compound is C₁₄H₂₂ClNO , derived from the free base (C₁₄H₂₁NO) with the addition of hydrochloric acid (HCl). The molecular weight is 255.78 g/mol , calculated as follows:

- Free base (C₁₄H₂₁NO): 219.32 g/mol

- Hydrochloride (HCl): +36.46 g/mol

- Total: 219.32 + 36.46 = 255.78 g/mol

Table 1: Molecular Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂ClNO |

| Molecular Weight | 255.78 g/mol |

| Stereochemistry | Threo (2R,3R) |

| Chiral Centers | 2 |

The compound’s structural backbone comprises a piperidine ring fused to a phenyl group via an ethyl ether linkage, with a methyl group terminating the ether side chain. This configuration is critical for its interactions with biological targets, such as the dopamine transporter.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2R)-2-phenyl-2-[(2R)-piperidin-2-yl]ethanol |

InChI |

InChI=1S/C13H19NO/c15-10-12(11-6-2-1-3-7-11)13-8-4-5-9-14-13/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 |

InChI Key |

IKNCLLOBJQVKNP-CHWSQXEVSA-N |

Isomeric SMILES |

C1CCN[C@H](C1)[C@H](CO)C2=CC=CC=C2 |

Canonical SMILES |

C1CCNC(C1)C(CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of dl-threo-Ritalinic Acid

The precursor dl-threo-ritalinic acid is synthesized through a multi-step sequence:

-

Coupling : 2-Chloropyridine reacts with benzyl cyanide under Ullmann conditions to form α-pyrid-2-yl-phenylacetonitrile.

-

Hydration : Acid-catalyzed hydration converts the nitrile to α-pyrid-2-ylphenylacetamide.

-

Hydrogenation : Catalytic hydrogenation reduces the pyridine ring to piperidine, yielding α-piperid-2-ylphenylacetamide.

-

Hydrolysis and Epimerization : Basic hydrolysis followed by acid-mediated epimerization generates dl-threo-ritalinic acid.

Diastereomeric Salt Formation

dl-threo-Ritalinic acid is resolved using (+)-dibenzoyltartaric acid (DBTA) in a methanol-water (60:40) mixture. Key parameters include:

-

DBTA Equivalents : 1.06 equivalents relative to ritalinic acid.

-

Temperature : Resolution occurs at 20–25°C for 5–24 hours.

-

Solvent System : Methanol for DBTA dissolution; toluene for subsequent acidification.

The d-threo-ritalinic acid-DBTA salt precipitates, while the l-threo isomer remains in the mother liquor. Filtration yields the diastereomerically enriched salt, which is treated with hydrochloric acid to isolate d-threo-ritalinic acid hydrochloride.

Reduction to this compound

D-threo-Ritalinic acid hydrochloride undergoes borane-mediated reduction to produce this compound. Typical conditions involve:

-

Reducing Agent : Borane-THF complex (2.5 equivalents).

-

Temperature : 0–25°C for 12–24 hours.

-

Workup : Quenching with methanol, followed by HCl gas saturation to precipitate the hydrochloride salt.

Continuous-Flow Intramolecular C–H Carbene Insertion

Recent advances in continuous-flow chemistry have enabled efficient synthesis of threo-methylphenidate precursors, which are subsequently hydrolyzed to this compound.

Diazo Compound Generation

A diazo precursor, synthesized from N-Boc-protected threo-ritalinol, is generated in-line using a microreactor. Key steps include:

Thermal Intramolecular Insertion

The diazo compound undergoes Rh-catalyzed C–H insertion in a high-temperature flow reactor:

-

Catalyst : Rhodium(II) acetate (0.5 mol%).

-

Temperature : 120°C.

-

Residence Time : 10 minutes.

-

Yield : 70% isolated yield of threo-methylphenidate hydrochloride after deprotection.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers an enantioselective route to this compound without requiring resolution. A representative protocol involves:

Aldol Reaction

Reductive Amination

The aldol adduct is reduced using sodium cyanoborohydride in methanol, followed by HCl treatment to yield this compound.

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

| Method | Key Reagents/Conditions | Yield (%) | Chiral Purity (%) | Scalability |

|---|---|---|---|---|

| Tartaric Acid Resolution | (+)-DBTA, methanol-water, HCl | 65–70 | 99.5 | Industrial |

| Continuous-Flow | Rh(II) acetate, 120°C, flow reactor | 70 | 99.8 | Pilot-scale |

| Organocatalytic | L-Proline, DMSO/water, NaBH3CN | 85 | 95 | Laboratory-scale |

Table 2: Optimized Conditions for Tartaric Acid Resolution

| Parameter | Optimal Value |

|---|---|

| DBTA Equivalents | 1.06 eq |

| Solvent Ratio (MeOH:H2O) | 60:40 |

| Crystallization Time | 13 hours |

| Filtration Temperature | 10°C |

Critical Evaluation of Methodologies

Tartaric Acid Resolution

Continuous-Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Threo-ritalinol hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to ritalinic acid.

Reduction: Formation of threo-ritalinol from ritalinic acid.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products

Oxidation: Ritalinic acid.

Reduction: Threo-ritalinol.

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Threo-ritalinol hydrochloride has several scientific research applications:

Chemistry: Used as an analytical reference standard for the quantitation of ritalinic acid and related compounds in various matrices

Biology: Studied for its role in the metabolism of methylphenidate and its effects on neurotransmitter systems

Industry: Used in the production of methylphenidate and related compounds

Mechanism of Action

Threo-ritalinol hydrochloride exerts its effects by blocking the reuptake of dopamine and noradrenaline into the presynaptic terminal. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic transmission. The compound primarily targets the dopamine transporter (DAT) and the noradrenaline transporter (NAT), leading to increased neurotransmitter availability and improved synaptic transmission .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacodynamic Comparison

Threo-ritalinol hydrochloride’s potency is contextualized below against structurally related DAT inhibitors, including methylphenidate derivatives and nortropene analogs. Key metrics (IC50/Ki values) are summarized in Table 1.

Table 1: Potency of this compound and Analogous DAT Inhibitors

Key Observations:

- Methylphenidate Derivatives: this compound exhibits significantly lower potency compared to methylphenidate analogs. For instance, (+/-)-threo-N-(4-Methylpyridine)methylphenidate (IC50 = 128 nM) is ~12-fold more potent, highlighting the importance of N-substituents in enhancing DAT affinity .

- Nortropene Analogs: The nortropene derivative 3-(4-Chlorophenyl)-2-nortropene (Ki = 231 nM) demonstrates superior binding efficiency, suggesting that rigid bicyclic structures may optimize DAT interaction compared to Threo-ritalinol’s flexible scaffold .

- Steric and Electronic Effects: The threo configuration in this compound may impose steric hindrance or suboptimal spatial alignment with DAT’s active site, contributing to its reduced potency relative to analogs with bulkier or more electron-withdrawing substituents .

Structural Analogues in the Threo Series

Evidence lists additional threo-configured derivatives (e.g., Threo-N-ethylritalinol hydrochloride, Threo-ritalinol methyl ether hydrochloride), though potency data for these compounds are unavailable . Structural modifications such as etherification or alkylation at the nitrogen or oxygen atoms could influence metabolic stability or bioavailability, warranting further investigation.

Q & A

Q. What are the validated analytical methods for quantifying Threo-ritalinol hydrochloride in pharmaceutical formulations?

To quantify this compound, reverse-phase HPLC is a standard method. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 1 mL/min flow rate. Validate the method by assessing linearity (e.g., 1–10 μg/mL range), precision (RSD < 2%), and recovery rates (98–102%). Include UV detection at a wavelength optimized for the compound’s absorption profile (e.g., 207 nm) .

Q. How can researchers ensure the reproducibility of this compound synthesis?

Reproducibility requires strict control of reaction conditions. For hydrochloride salt formation, dissolve the freebase in isopropyl alcohol, adjust pH to 3.0–3.5 with HCl under cooling (5–10°C), and stir for 30 minutes. Purify via recrystallization using solvent mixtures like ethyl acetate/isopropanol. Document temperature, solvent ratios, and purification steps in detail to enable replication .

Q. What storage conditions are optimal for maintaining this compound stability?

Store in airtight, light-resistant containers at 2–8°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Monitor purity via HPLC and characterize degradation products using mass spectrometry. Avoid aqueous environments unless stabilized with excipients .

Advanced Research Questions

Q. How can a factorial design approach optimize this compound formulations for enhanced bioavailability?

Implement a 3² full factorial design to evaluate critical variables (e.g., polymer concentration, pH). For example, test two independent variables (X₁: polymer ratio, X₂: crosslinker concentration) across three levels. Use response surface methodology to model drug release kinetics and mechanical properties. Validate predictions with in vitro dissolution studies .

Q. What strategies resolve contradictions in pharmacokinetic data between in vivo models?

Address discrepancies by standardizing protocols per NIH guidelines:

- Use matched animal strains and dosing regimens.

- Validate bioanalytical methods (e.g., LC-MS/MS) for plasma and tissue samples.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate inter-model variability from true pharmacological differences. Report raw data and metadata to enable cross-study comparisons .

Q. How can isotopic labeling elucidate this compound’s metabolic pathways?

Synthesize a deuterated or ¹³C-labeled analog and administer it to in vitro (hepatocyte) or in vivo models. Use LC-high-resolution MS to track labeled metabolites. Identify phase I/II metabolism products (e.g., hydroxylation, glucuronidation) and map enzymatic pathways via kinetic isotope effect studies. Compare results with computational docking simulations of cytochrome P450 isoforms .

Methodological Considerations

- Experimental Design : Align with ICH guidelines for method validation (Q2(R1)) and preclinical reporting standards (ARRIVE 2.0) .

- Data Interpretation : Use tools like PCA (Principal Component Analysis) to disentangle formulation variables or metabolic interactions.

- Ethical Compliance : For in vivo studies, obtain institutional ethics approval and adhere to 3R principles (Replacement, Reduction, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.